molecular formula C9H16FNO2 B578582 Tert-butyl 3-fluorocyclobutylcarbamate CAS No. 1284249-30-4

Tert-butyl 3-fluorocyclobutylcarbamate

Cat. No.: B578582
CAS No.: 1284249-30-4
M. Wt: 189.23
InChI Key: PZPKBGDJZCUZHX-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluorocyclobutylcarbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group (-OC(=O)NH-tBu) attached to a 3-fluorinated cyclobutane ring. Fluorinated carbamates are critical intermediates in pharmaceutical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

CAS No.

1284249-30-4

Molecular Formula

C9H16FNO2

Molecular Weight

189.23

IUPAC Name

tert-butyl N-(3-fluorocyclobutyl)carbamate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)

InChI Key

PZPKBGDJZCUZHX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1CC(C1)F

Synonyms

tert-butyl 3-fluorocyclobutylcarbaMate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural differences among analogs lie in the fluorinated ring system and substituents:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 217.28 Fluorinated cyclohexane ring
tert-Butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 C₁₂H₁₇FN₂O₂ 240.27 Aromatic ring with amino and fluorine
tert-Butyl N-(3-fluorocyclopentyl)carbamate 1215071-14-9 C₁₀H₁₆FNO₂ 201.24 Fluorinated cyclopentane ring

Key Observations :

  • Substituent Effects: The amino group in CAS 657409-24-0 enhances polarity and enables further functionalization (e.g., cross-coupling reactions), whereas fluorinated aliphatic rings prioritize steric and electronic modulation .

Physicochemical and Reactivity Profiles

  • Solubility : Cyclohexyl and cyclopentyl derivatives (CAS 1546332-14-2 and 1215071-14-9) are likely less water-soluble due to their aliphatic nature, while the benzyl analog (CAS 657409-24-0) may exhibit moderate solubility from aromatic interactions .
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the carbamate group against hydrolysis, particularly in acidic or enzymatic environments. Cyclobutane’s inherent strain (hypothetical for the queried compound) could reduce stability compared to larger rings .
  • Reactivity: Cyclopentyl and cyclohexyl derivatives are often used in peptide mimetics or as rigid scaffolds in drug design. The benzyl analog’s amino group facilitates nucleophilic substitution or amide bond formation .

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